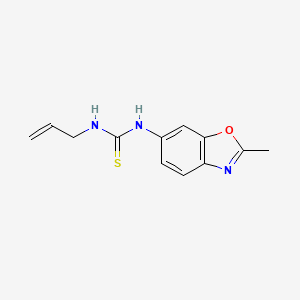

N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

Description

Molecular Architecture and Stereochemical Features

N-Allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a thiourea derivative characterized by a benzoxazole core substituted with a methyl group at position 2 and a thiourea linkage connecting to an allyl group. The benzoxazole ring consists of a fused benzene and oxazole heterocycle, with oxygen at position 1 and nitrogen at position 3. The thiourea moiety (–NC(=S)N–) bridges the benzoxazole to the allyl group (–CH₂–CH=CH₂), forming a conjugated system.

Key structural features:

- Benzoxazole substituents: A methyl group at position 2 and a thiourea-linked allyl group at position 6.

- Thiourea geometry: The C=S group exhibits planar geometry due to resonance stabilization.

- Stereochemical considerations: The allyl group’s double bond (CH₂–CH=CH₂) may exhibit geometric isomerism (cis/trans), though no specific stereochemical data is reported in available literature.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃OS | PubChem |

| Molecular Weight | 247.32 g/mol | PubChem |

| SMILES | CC1=NC2=C(O1)C=C(C=C2)NC(=S)NCC=C | PubChem |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

While explicit spectral data for this compound is limited, general trends for thiourea and benzoxazole derivatives inform its expected spectral profile.

NMR Spectroscopy

- ¹H NMR:

- ¹³C NMR:

IR Spectroscopy

- Thiourea C=S stretch: Strong absorption at 1200–1300 cm⁻¹.

- Benzoxazole C–N/C–O vibrations: Peaks at 1450–1600 cm⁻¹ (aromatic stretching).

Mass Spectrometry

- Molecular ion peak: Expected at m/z 247.32 (C₁₂H₁₃N₃OS⁺).

- Fragmentation patterns:

Crystallographic Studies and Conformational Dynamics

No crystallographic data for this compound is reported in available literature. However, structural analogs (e.g., benzoxazole-thiourea hybrids) provide insights into potential conformations:

- Planar thiourea group: The C=S moiety typically adopts a planar geometry due to resonance stabilization.

- Hydrogen bonding: Potential intra- or intermolecular hydrogen bonds involving the thiourea’s NH groups and benzoxazole’s oxygen/nitrogen atoms.

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) studies on related benzoxazole derivatives (e.g., 2-methyl-1,3-benzoxazole-6-carboxylic acid) reveal:

- Electron density distribution:

- Conjugation effects: The thiourea linkage facilitates electron delocalization between the benzoxazole and allyl groups, stabilizing the molecule.

| DFT Parameter | Value/Description | Method |

|---|---|---|

| Electron density (S atom) | High (δ⁺ charge) | M06-2X/6-311++G(d,p) |

| HOMO-LUMO gap | Moderate (conjugated system) | ωB97XD/aug-cc-pVDZ |

Properties

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-6-13-12(17)15-9-4-5-10-11(7-9)16-8(2)14-10/h3-5,7H,1,6H2,2H3,(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMSLOVFRZZAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea typically involves the reaction of 2-methyl-1,3-benzoxazole-6-amine with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea has the following chemical formula:

- CAS Number : 1376044-35-7

- Molecular Formula : C₁₂H₁₃N₃OS

The compound features a benzoxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to benzoxazole derivatives. For instance, benzoxazole-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and mitochondrial membrane potential dissipation .

Case Study : A study focusing on similar thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit comparable activity .

Antimicrobial Properties

Benzoxazole derivatives have also been explored for their antimicrobial properties. The incorporation of thiourea moieties enhances their ability to inhibit microbial growth. Research indicates that compounds similar to this compound can effectively reduce the microbial load in pharmaceutical and cosmetic formulations .

Data Table: Antimicrobial Efficacy of Thiourea Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Benzothiazole-thiourea derivative | Escherichia coli | 12 |

Enzyme Inhibition

Thioureas have been recognized for their potential as enzyme inhibitors. Specifically, they may inhibit tyrosinase, an enzyme involved in melanin production, which has implications for treating hyperpigmentation disorders.

Case Study : A related study highlighted that derivatives with similar structures demonstrated potent tyrosinase inhibition with IC50 values in the micromolar range . This suggests that this compound could be further explored for its inhibitory effects on enzymes involved in pigmentation and other biochemical pathways.

Mechanism of Action

The mechanism of action of N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.

N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea is unique due to the presence of both an allyl group and a benzoxazole ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Biological Activity

N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive analysis of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiourea functional group, which is known for its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined, indicating the effectiveness of these compounds.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Bacillus subtilis | 25 |

| 2 | Escherichia coli | 50 |

| 3 | Staphylococcus aureus | 30 |

These results suggest that the thiourea moiety contributes to the antimicrobial efficacy observed in these compounds .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

The structure-activity relationship (SAR) analysis indicated that modifications to the benzoxazole ring significantly influence the anticancer activity, with specific substituents enhancing potency .

Case Studies

- Antimicrobial Study : A recent study synthesized several thiourea derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of an allyl group in the structure enhanced antibacterial properties compared to non-allylated counterparts.

- Cancer Cell Line Study : In another investigation, this compound was tested against various human cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of allyl isothiocyanate to a substituted benzoxazole amine. A general protocol involves reacting equimolar amounts of the benzoxazole derivative with isothiocyanate in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation . Optimization may include solvent selection (e.g., DMF for solubility), temperature control (e.g., reflux for faster kinetics), and catalyst use (e.g., triethylamine to enhance nucleophilicity).

Q. Which analytical techniques are critical for characterizing this thiourea derivative?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and allyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity, especially if the compound exhibits tautomerism common in thioureas .

- FTIR to identify thiourea-specific C=S stretches (~1250–1350 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on:

- Cyclooxygenase (COX-1/COX-2) inhibition assays to evaluate anti-inflammatory potential, given structural analogs’ activity .

- Cytotoxicity testing (e.g., MTT assay on cancer cell lines like MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from solvent effects, protein-binding variations, or metabolic instability. Mitigation strategies include:

- Solvent standardization (e.g., DMSO concentration <0.1% to avoid cytotoxicity).

- Protein-binding studies (e.g., equilibrium dialysis) to assess bioavailability .

- Metabolite profiling (LC-MS/MS) to identify degradation products .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer : A systematic SAR approach involves:

- Substituent variation (e.g., modifying the benzoxazole’s methyl group or allyl chain length) to probe steric/electronic effects.

- Molecular docking (e.g., AutoDock Vina) to predict binding modes with COX enzymes .

- Free-Wilson analysis to quantify contributions of individual substituents to activity .

Q. How does the compound’s stability vary under different environmental conditions, and what methods ensure reliable data?

- Methodological Answer : Stability studies should assess:

- pH-dependent degradation (e.g., incubate in buffers from pH 2–9, monitor via HPLC).

- Light sensitivity (e.g., UV-Vis spectroscopy under controlled irradiation).

- Hydration effects using dynamic vapor sorption (DVS) to model interactions in biological matrices .

Q. What computational strategies validate experimental findings for this compound?

- Methodological Answer : Advanced methods include:

- Density Functional Theory (DFT) to model tautomeric equilibria and electronic properties.

- Molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation and protein-ligand dynamics .

- QSAR models trained on analogs to predict untested biological endpoints .

Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Link studies to:

- COX inhibition theory , emphasizing isoform selectivity (COX-2 vs. COX-1) for reduced gastrointestinal toxicity .

- Thiourea bioisosterism , comparing efficacy to urea or carbamate analogs .

- Pharmacophore modeling to identify critical hydrogen-bonding motifs .

Q. What statistical approaches address variability in synthetic yield or bioassay reproducibility?

- Methodological Answer : Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.